2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a piperazine ring, a furan ring, and a nitropyrimidine moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-benzylpiperazine, which is achieved through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Introduction of the Furan Moiety: The next step involves the introduction of the furan ring. This can be accomplished by reacting the piperazine derivative with furan-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Formation of the Nitropyrimidine Core: The final step involves the formation of the nitropyrimidine core. This is typically achieved by reacting the intermediate with 5-nitropyrimidine-4,6-diamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with key biological processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
- 2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE
Uniqueness
2-(4-BENZYLPIPERAZIN-1-YL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of a piperazine ring, a furan ring, and a nitropyrimidine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N7O3 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H23N7O3/c21-18-17(27(28)29)19(22-13-16-7-4-12-30-16)24-20(23-18)26-10-8-25(9-11-26)14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H3,21,22,23,24) |
InChI Key |
OOTGNSZYZSBPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NCC4=CC=CO4)[N+](=O)[O-])N |
Origin of Product |
United States |
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